

In Vitro Activity of SPR719: A Technical Overview

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Compound of Interest

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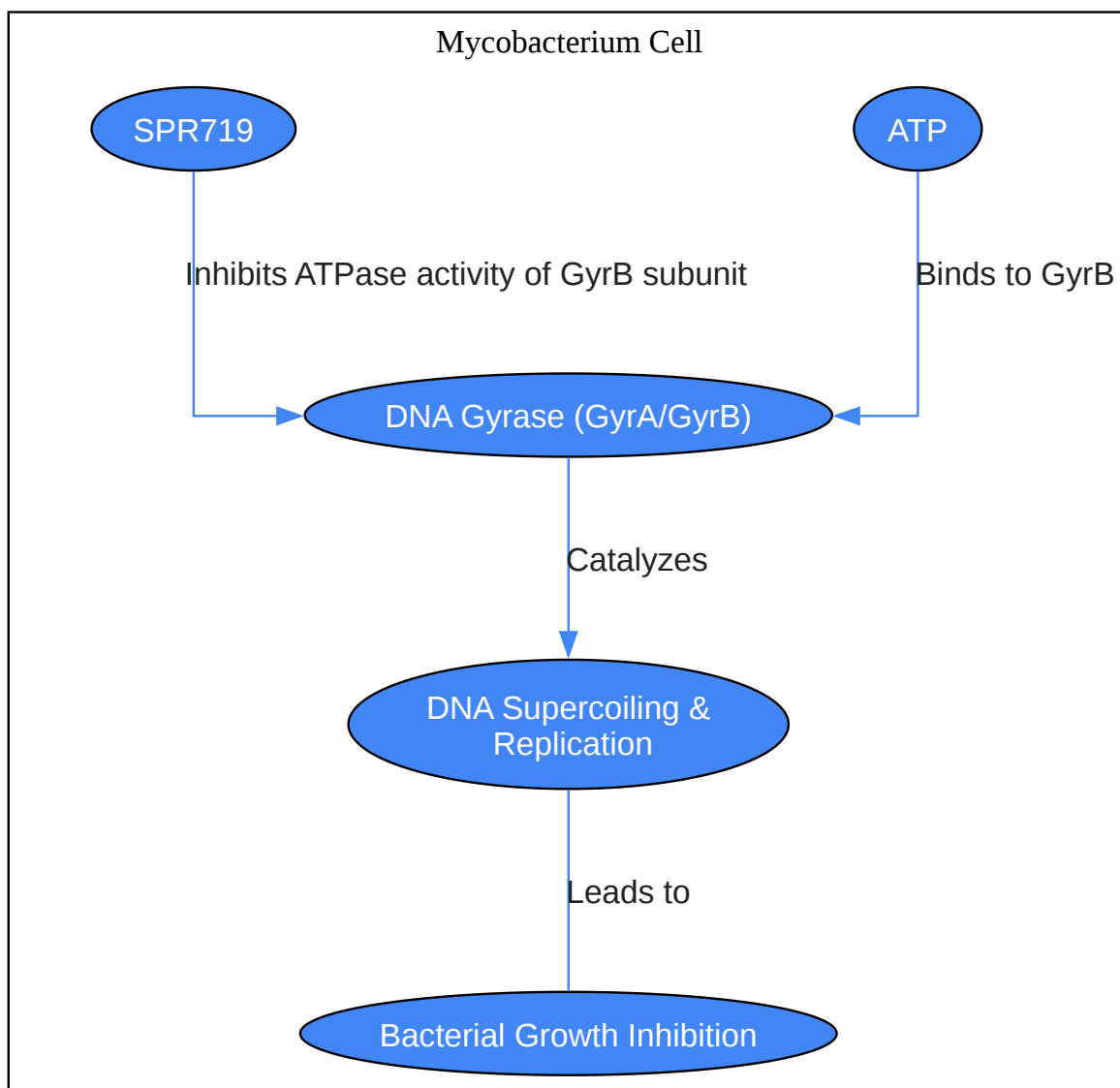
For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR719, the active moiety of the orally bioavailable prodrug SPR720, is a novel aminobenzimidazole antibiotic demonstrating potent in vitro activity against a broad spectrum of nontuberculous mycobacteria (NTM). This document provides a comprehensive technical guide to the in vitro characteristics of SPR719, including its mechanism of action, quantitative susceptibility data, and detailed experimental protocols.

Mechanism of Action

SPR719 exerts its antibacterial effect by targeting the ATPase activity of the GyrB subunit of DNA gyrase, an essential enzyme for bacterial DNA replication.^{[1][2][3][4][5][6][7][8]} This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, suggesting a lack of cross-resistance.^{[6][9]} By competitively inhibiting ATP binding to the GyrB subunit, SPR719 prevents the negative supercoiling of DNA, ultimately leading to the inhibition of bacterial growth.^{[4][5]}



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Mechanism of action of SPR719.

In Vitro Susceptibility

SPR719 has demonstrated potent in vitro activity against a wide range of clinically relevant NTM species, including both rapidly and slowly growing mycobacteria. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: In Vitro Activity of SPR719 against *Mycobacterium avium* Complex (MAC)

No. of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
105	≤4	-	2	[9]
138 (MAC)	-	-	2 (mg/L)	[2][10]
Not Specified	0.5 - 2 (Clarithromycin-resistant)	-	2	[9]
47 (Moxifloxacin-resistant)	0.12 - 4	-	2	[9]
325 (treatment-naive)	0.062-8	1	2	[11]
57 (Clarithromycin-resistant)	0.5-8	-	8	[11]

Table 2: In Vitro Activity of SPR719 against *Mycobacterium abscessus*

No. of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
53 (M. abscessus complex)	-	2	-	[8]
138	-	-	8 (mg/L)	[2][10]
Not Specified	-	4	-	[9]
325 (treatment-naive)	0.062-8	2	4	[11]
57 (Clarithromycin-resistant)	0.062-4	-	4	[11]

Table 3: In Vitro Activity of SPR719 against Other NTM Species

Species	No. of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
M. ulcerans	10	0.125 - 0.25	-	-	[1]
M. marinum	Not Specified	0.5 - 1	-	-	[1]
M. chimaera	Not Specified	0.5 - 4	-	-	[1]
M. kansasii	138	-	-	0.125 (mg/L)	[2] [10]
M. fortuitum group	Not Specified	-	0.25	-	[8]
M. mucogenicum group	Not Specified	-	0.06	-	[8]
M. chelonae	Not Specified	-	4	-	[8]
M. immunogenium	Not Specified	-	4	-	[8]

Experimental Protocols

The in vitro activity of SPR719 is primarily determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

1. Inoculum Preparation:

- NTM isolates are cultured on appropriate solid media.
- A suspension of the bacteria is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

- The bacterial suspension is further diluted to achieve a final inoculum concentration in the test wells.

2. Antimicrobial Agent Preparation:

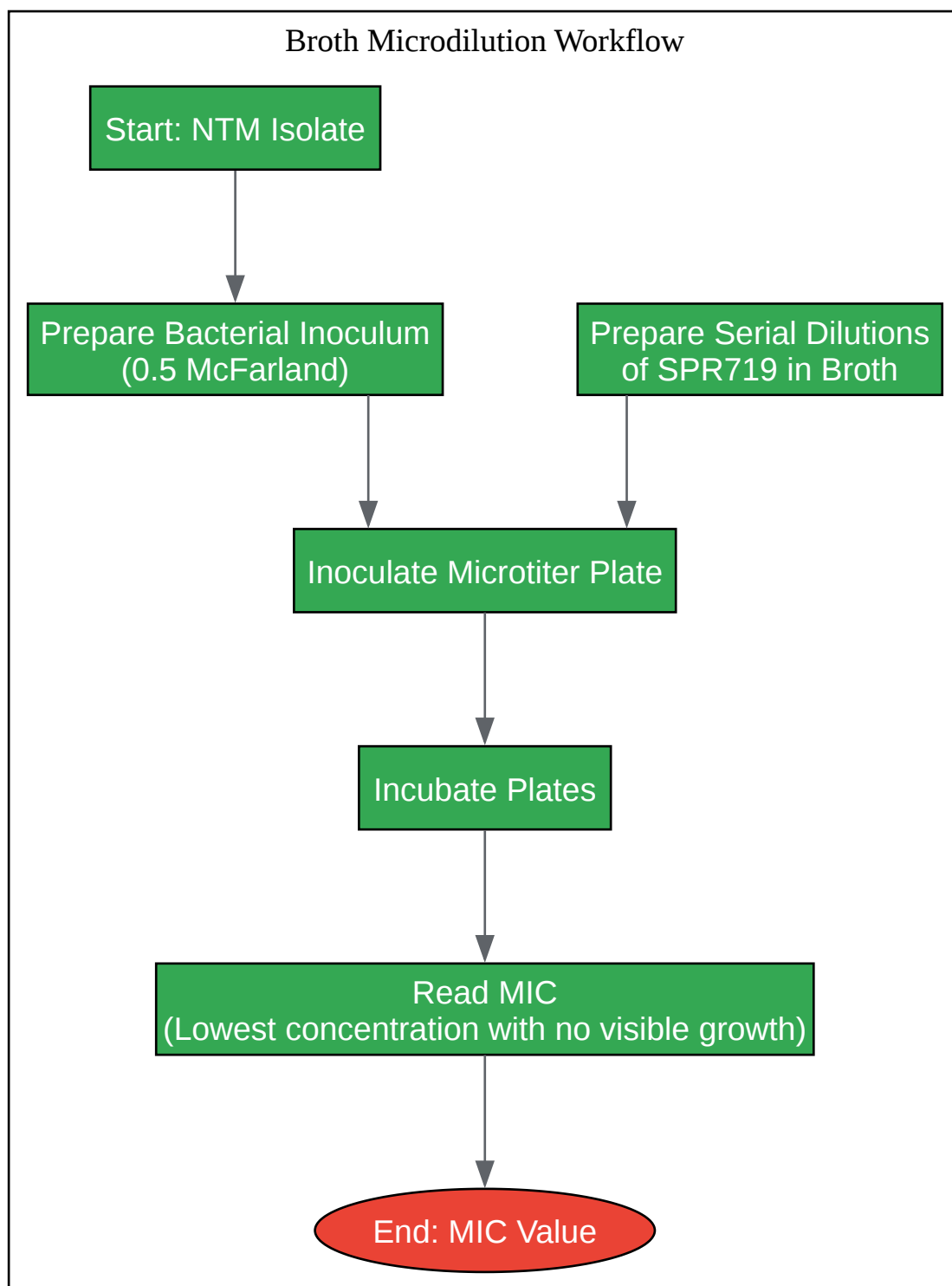
- A stock solution of SPR719 is prepared in a suitable solvent (e.g., dimethyl sulfoxide).
- Serial twofold dilutions of SPR719 are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For slowly growing mycobacteria like *M. avium*, the broth is often supplemented with 5% oleic acid-albumin-dextrose-catalase (OADC).[\[11\]](#)

3. Microplate Inoculation and Incubation:

- The diluted bacterial suspension is inoculated into 96-well microtiter plates containing the serially diluted SPR719.
- The plates are incubated at an appropriate temperature (e.g., 30°C for rapidly growing mycobacteria, 35-37°C for slowly growing mycobacteria) for a specified duration (e.g., 3-5 days for rapid growers, 7-14 days for slow growers).

4. MIC Determination:

- The MIC is read as the lowest concentration of SPR719 that completely inhibits visible growth of the bacteria.



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Generalized workflow for broth microdilution testing.

Resistance Mechanisms

In vitro studies have identified that resistance to SPR719 in NTM can arise through specific mutations. A low-frequency resistance has been associated with missense mutations in the ATPase domain of the GyrB subunit.[4][7] In *M. abscessus*, a higher frequency resistance mechanism has been observed, linked to frameshift mutations in a transcriptional repressor that regulates a drug efflux pump system.[4][7]

Conclusion

SPR719 demonstrates promising in vitro activity against a wide range of NTM species, including drug-resistant isolates. Its novel mechanism of action targeting the GyrB subunit of DNA gyrase makes it a valuable candidate for further development in the treatment of NTM infections. The standardized broth microdilution method provides a reliable means of assessing its in vitro potency. Further research into its in vivo efficacy and the clinical implications of potential resistance mechanisms is warranted.

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References

- 1. In vitro activity of SPR719 against *Mycobacterium ulcerans*, *Mycobacterium marinum* and *Mycobacterium chimaera* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous *Mycobacteria* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of SPR719 against *Mycobacterium ulcerans*, *Mycobacterium marinum* and *Mycobacterium chimaera* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibility Testing of a Novel Benzimidazole, SPR719, against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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